Angiotensin (1-12) (human)

Description

BenchChem offers high-quality Angiotensin (1-12) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin (1-12) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

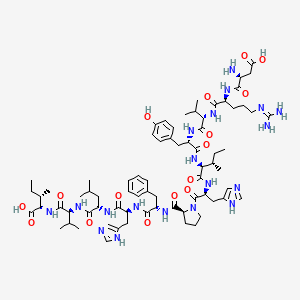

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIMDLALQQGEEN-ZOXCJXDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H109N19O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Angiotensin (1-12) in Human Physiology: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-12) [Ang-(1-12)] is a dodecapeptide derived from the N-terminus of angiotensinogen (B3276523). Initially identified as a novel component of the Renin-Angiotensin System (RAS), it has been proposed as an alternative, renin-independent substrate for the generation of biologically active angiotensin peptides, primarily Angiotensin II (Ang II).[1][2] Its administration elicits pressor responses that are attenuated by Angiotensin-Converting Enzyme (ACE) inhibitors and Ang II Type 1 (AT1) receptor blockers, suggesting its effects are mediated through conversion to Ang II.[3][4] Ang-(1-12) is metabolized by chymase and ACE, with pathways exhibiting significant tissue and species specificity.[5][6] It is found in various tissues, including the heart and kidneys, with altered levels observed in hypertensive models.[7] However, recent high-sensitivity mass spectrometry studies have questioned the endogenous presence and physiological relevance of Ang-(1-12), creating a critical debate in the field.[8][9] This guide provides a comprehensive overview of the biochemistry, physiological role, and signaling pathways of Ang-(1-12), alongside detailed experimental protocols and a discussion of the current controversy surrounding its existence and function.

Introduction to the Renin-Angiotensin System (RAS) and Angiotensin (1-12)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[10] The classical pathway involves the cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I (Ang I).[6] Ang I is subsequently converted by ACE into the potent vasoconstrictor Angiotensin II (Ang II), the primary effector of the RAS.[6][10]

The discovery of local or tissue-specific RAS has expanded this classical view, revealing paracrine, autocrine, and intracrine functions.[2][7] Within this expanded framework, Ang-(1-12) was identified as a potential substrate for angiotensin peptide formation that bypasses the canonical renin-dependent step.[1][2] This dodecapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile) contains the Ang I sequence within its structure.[11] Its generation from angiotensinogen is thought to occur via a non-renin enzymatic pathway, although the specific enzyme responsible remains unidentified.[2][12][13] The existence of this alternative pathway has significant implications for understanding the regulation of the RAS and for the development of therapeutics, particularly in conditions where tissue-level Ang II formation persists despite renin or ACE inhibition.[2]

Biochemistry and Metabolism of Angiotensin (1-12)

The metabolism of Ang-(1-12) is a key determinant of its biological activity and demonstrates significant variability based on species and tissue location. The primary metabolic routes lead to the formation of Ang I and Ang II.

-

Conversion by Chymase: In human cardiac tissue, chymase is the predominant enzyme responsible for converting Ang-(1-12) directly to Ang II.[5][11][14] This pathway is particularly relevant in the context of local RAS activation in the heart and suggests a mechanism for Ang II production that is insensitive to ACE inhibitors.[11]

-

Conversion by Angiotensin-Converting Enzyme (ACE): In the circulation of rats, ACE is the primary enzyme that metabolizes Ang-(1-12).[6][15] ACE, acting as a dipeptidyl carboxypeptidase, can cleave Ang-(1-12) to produce Ang I, which is then further converted to Ang II.[15]

-

Species and Tissue Specificity: There is a marked difference in Ang-(1-12) processing between rodents and humans. While ACE is dominant in the rat circulation, chymase plays the central role in the human heart.[6][11] This highlights the importance of considering species-specific metabolic pathways in preclinical research.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. Angiotensin-(1-12) requires angiotensin converting enzyme and AT1 receptors for cardiovascular actions within the solitary tract nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin-(1–12) requires angiotensin converting enzyme and AT1 receptors for cardiovascular actions within the solitary tract nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chymase-Dependent Generation of Angiotensin II from Angiotensin-(1-12) in Human Atrial Tissue | PLOS One [journals.plos.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. mdc-berlin.de [mdc-berlin.de]

- 9. ahajournals.org [ahajournals.org]

- 10. Angiotensin - Wikipedia [en.wikipedia.org]

- 11. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. The Non-Classical Renin-Angiotensin System and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genscript.com [genscript.com]

- 15. journals.physiology.org [journals.physiology.org]

Topic: The Discovery and Evolving History of Angiotensin (1-12)

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the discovery, biochemical pathways, and historical investigation of Angiotensin (1-12) [Ang-(1-12)], a peptide that has challenged and expanded the classical understanding of the Renin-Angiotensin System (RAS).

Introduction to Angiotensin (1-12)

The classical Renin-Angiotensin System is a cornerstone of cardiovascular physiology, primarily understood as a linear cascade initiated by renin cleaving angiotensinogen (B3276523) (AGT) to form Angiotensin I (Ang I), which is then converted by Angiotensin-Converting Enzyme (ACE) to the potent vasoconstrictor Angiotensin II (Ang II).[1][2] However, the discovery of local, tissue-specific RAS components suggested more complex, alternative pathways for angiotensin production.[1][3] A significant development in this area was the identification of Ang-(1-12), a dodecapeptide proposed as an alternative substrate for the generation of bioactive angiotensin peptides, potentially bypassing the canonical renin-dependent step.[1][4]

Ang-(1-12) is the N-terminal 12-amino acid sequence of AGT.[4] Its discovery opened new avenues of research into non-renin-dependent mechanisms of Ang II formation, particularly within tissues like the heart and brain.[4][5][6] This guide will detail the journey of Ang-(1-12) from its initial identification to the ongoing scientific debate surrounding its physiological existence and relevance.

Discovery and Initial Characterization

Ang-(1-12) was first isolated and identified in 2006 by Nagata et al. from the small intestine of Wistar rats.[1][7][8] Their seminal work demonstrated that this novel peptide could elicit pressor responses and constrict aortic strips ex vivo.[1][3] Crucially, these physiological effects were abolished by pretreatment with either an ACE inhibitor (captopril) or an Angiotensin II Type 1 Receptor (AT1R) blocker (candesartan).[1][2][9] This finding provided the first evidence that Ang-(1-12) serves as a precursor for Ang II, operating through a pathway that is dependent on ACE for its conversion.[2][9][10] Originally named proangiotensin-12, it was later renamed Ang-(1-12) to align with standard nomenclature.[9]

Biochemical Pathways and Metabolism

The processing of Ang-(1-12) is complex and exhibits significant species, tissue, and condition-specific variations.[1] Unlike the classical pathway where renin is the rate-limiting enzyme for Ang I formation, Ang-(1-12) provides a substrate for other enzymes to produce Ang I and Ang II. The two primary enzymes implicated in its metabolism are ACE and chymase.

-

Angiotensin-Converting Enzyme (ACE): In the circulation of rats, ACE is the primary enzyme responsible for metabolizing Ang-(1-12).[10][11] ACE, acting as a dipeptidyl carboxypeptidase, cleaves the Leu¹⁰-Val¹¹ bond of Ang-(1-12) to generate Ang I, which is subsequently converted to Ang II.[10] Studies in both Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR) confirm the primacy of ACE in the circulatory processing of this peptide.[10][11]

-

Chymase: In contrast to the circulation, chymase appears to be the key enzyme for Ang-(1-12) conversion in certain tissues, particularly the human heart.[4][7] Chymase can directly convert Ang-(1-12) to Ang II.[4][6] Studies on human atrial and left ventricular tissues have shown that chymase has a significantly higher affinity for Ang-(1-12) than ACE, suggesting it is the dominant pathway for local Ang II production from this substrate in the human heart.[7][8] This renin-independent, chymase-driven pathway is a critical departure from the classical RAS cascade.[4][6]

The enzyme responsible for cleaving Ang-(1-12) from its parent molecule, angiotensinogen, has not been definitively identified, but it is believed to be a non-renin enzyme, possibly a kallikrein-like enzyme.[6][9]

Figure 1: Ang-(1-12) Metabolic Pathways.

Quantitative Data Summary

The concentration and activity of Ang-(1-12) have been measured in various biological samples, revealing differences between normotensive and hypertensive states and across species.

Table 1: Plasma Concentrations of Ang-(1-12) in Humans

| Subject Group | Sex | N | Plasma Ang-(1-12) (ng/mL) | Citation |

|---|---|---|---|---|

| Normal | Female | 22 | 2.02 ± 0.62 (SD) | [9] |

| Normal | Male | 30 | 2.05 ± 0.55 (SD) | [9] |

| Hypertensive | Female | 13 | Elevated vs. Normal | [9] |

| Hypertensive | Male | 6 | Elevated vs. Normal | [9] |

Data from a study identifying Ang-(1-12) in human blood for the first time. Concentrations in hypertensive patients were noted as elevated in association with increased plasma renin activity.

Table 2: Tissue Concentrations of Ang-(1-12) in Rats (11-week-old)

| Rat Strain | Tissue | Ang-(1-12) Concentration | Citation |

|---|---|---|---|

| Wistar-Kyoto (WKY) | Heart | Lower than SHR | [1][3] |

| Wistar-Kyoto (WKY) | Kidney | Higher than SHR | [1][3] |

| Spontaneously Hypertensive (SHR) | Heart | Higher than WKY | [1][3] |

| Spontaneously Hypertensive (SHR) | Kidney | Lower than WKY | [1][3] |

This study highlights the differential regulation of Ang-(1-12) in key organs related to blood pressure control in a genetic model of hypertension.

Key Experimental Methodologies

The study of Ang-(1-12) has relied on a combination of immunological and mass spectrometry-based techniques for its detection and quantification, alongside functional assays to probe its metabolism.

Quantification of Ang-(1-12)

-

Radioimmunoassay (RIA): This was the foundational method used in many early studies to measure Ang-(1-12) levels.

-

Protocol Outline:

-

Antibody Generation: Polyclonal antibodies are raised against the C-terminus of the Ang-(1-12) sequence, a region that distinguishes it from Ang I and Ang II.[3]

-

Sample Preparation: Tissues (e.g., heart, kidney) are homogenized in acidic buffers to inhibit enzymatic degradation, followed by centrifugation and purification, often using solid-phase extraction columns (e.g., Sep-Pak C18).[3]

-

Assay: Samples are incubated with the specific anti-Ang-(1-12) antibody and a radiolabeled Ang-(1-12) tracer (e.g., ¹²⁵I-Ang-(1-12)).

-

Detection: The antibody-bound fraction is separated, and radioactivity is measured using a gamma counter. The concentration in the sample is determined by comparing its competitive binding to a standard curve.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a more reliable and specific detection method, LC-MS/MS has been used in more recent studies to verify the presence of Ang-(1-12).[12][13]

-

Protocol Outline:

-

Sample Collection & Stabilization: Blood or tissue homogenates are immediately stabilized, for instance, in 6 mol/L guanidine (B92328) hydrochloride, to prevent rapid enzymatic degradation of the peptide.[12][13] This step is critical as unstabilized Ang-(1-12) disappears within minutes in plasma.[13]

-

Extraction: Peptides are extracted from the matrix using solid-phase extraction.

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system to separate Ang-(1-12) from other angiotensin peptides and interfering substances.

-

Mass Spectrometric Detection: The eluate is ionized, and the mass spectrometer is set to detect the specific mass-to-charge ratio of the Ang-(1-12) parent ion and its characteristic fragment ions, allowing for highly specific quantification.

-

-

Enzymatic Activity Assays

-

Protocol for Determining Chymase/ACE Activity:

-

Substrate: Radiolabeled human Ang-(1-12) is used as the substrate.[14]

-

Incubation: The substrate is incubated with tissue homogenates (e.g., from human atrial appendages) or in plasma in the presence or absence of specific inhibitors (e.g., captopril (B1668294) for ACE, chymostatin (B1668925) for chymase).[11][14]

-

Product Separation: The reaction is stopped, and the resulting products (Ang I, Ang II, etc.) are separated from the parent substrate using techniques like HPLC.

-

Quantification: The amount of product formed is quantified by measuring the radioactivity in the corresponding HPLC fractions, allowing for the determination of enzymatic conversion rates.

-

Figure 2: Workflow for Ang-(1-12) Quantification.

Controversy and Current Status

Despite over a decade of research suggesting Ang-(1-12) is an alternative Ang II precursor, its endogenous existence has recently been questioned.[12] A 2024 study using a highly sensitive and specific LC-MS/MS method reported that they were unable to detect intact Ang-(1-12) in stabilized blood or tissue samples from humans, rats, or mice, even though other angiotensins were readily measurable.[12][13] The same study showed that in renin knockout mice, all angiotensin peptides, including Ang-(1-12), were undetectable, challenging the concept of a renin-independent pathway originating from Ang-(1-12).[12][13]

These findings suggest that Ang-(1-12), if it exists endogenously, may be an extremely transient metabolite that is rapidly converted to other peptides, making its detection exceptionally difficult.[12] The discrepancy between results from RIA-based methods and LC-MS/MS highlights the critical importance of analytical methodology. The current scientific consensus is evolving, with a need to reconcile the initial functional data with the recent analytical findings that question the peptide's presence at physiologically relevant concentrations.

Conclusion

The discovery of Angiotensin (1-12) marked a pivotal moment in RAS research, introducing the compelling concept of a renin-independent pathway for Angiotensin II generation. Initial studies established its role as a precursor peptide whose metabolism varies significantly between the circulation and tissues and across different species. Research into Ang-(1-12) has underscored the complexity of the RAS, particularly the importance of local, tissue-based systems and enzymes like chymase. However, the story of Ang-(1-12) is also a case study in the evolution of scientific inquiry, where advancements in analytical techniques have led to a critical re-evaluation of its very existence. Future research must employ ultra-sensitive and definitive methods to clarify whether this peptide is a key physiological player or a transient, perhaps pharmacologically relevant, curiosity. For drug development professionals, the Ang-(1-12)/chymase axis remains an intriguing, albeit controversial, target for modulating tissue-specific Ang II effects, particularly in the heart.

References

- 1. mdpi.com [mdpi.com]

- 2. NEW PHYSIOLOGICAL CONCEPTS OF THE RENIN ANGIOTENSIN SYSTEM FROM THE INVESTIGATION OF PRECURSORS AND PRODUCTS OF ANGIOTENSIN I METABOLISM: The Novartis Award Lecture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Never-ending Story of Angiotensin Peptides Beyond Angiotensin I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Angiotensin-(1-12)/Chymase Axis as an Alternate Component of the Tissue Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Primacy of angiotensin converting enzyme in angiotensin-(1–12) metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. mdc-berlin.de [mdc-berlin.de]

- 14. Activation of the Human Angiotensin-(1-12)-Chymase Pathway in Rats With Human Angiotensinogen Gene Transcripts - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Angiotensin-(1-12) in Cardiovascular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular physiology, traditionally understood to be initiated by the cleavage of angiotensinogen (B3276523) by renin to form Angiotensin I (Ang I), which is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).[[“]] However, emerging research has unveiled alternative pathways for Ang II generation, challenging this classical view and opening new avenues for therapeutic intervention.[2][3] A key player in these non-canonical pathways is Angiotensin-(1-12) [Ang-(1-12)], a dodecapeptide derived from angiotensinogen that serves as a substrate for Ang II formation, independent of renin.[2][4][5] This technical guide provides an in-depth exploration of the mechanism of action of Ang-(1-12) in cardiovascular physiology, detailing its signaling pathways, the experimental protocols for its study, and quantitative data from key research.

The Angiotensin-(1-12) Pathway: A Renin-Independent Source of Angiotensin II

Ang-(1-12) has been identified in the blood and tissues of both humans and rodents, where it acts as a precursor for biologically active angiotensin peptides.[2][4] Unlike the classical RAS pathway, the conversion of Ang-(1-12) can occur through two primary enzymatic routes: cleavage by ACE in the circulation and by chymase in tissues, particularly the heart.[4][6] This dual mechanism underscores the complexity of local RAS regulation and suggests that Ang-(1-12) may contribute significantly to tissue-specific Ang II effects, especially in pathological conditions such as hypertension and heart failure.[2][7]

Signaling Pathways of Angiotensin-(1-12)

The cardiovascular effects of Ang-(1-12) are predominantly mediated through its conversion to Ang II, which then acts on Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[8][9] The AT1 receptor is coupled to Gq/11 proteins, and its activation initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), ultimately resulting in vasoconstriction, cardiac myocyte hypertrophy, and increased contractility.[10] Some studies also suggest that Ang-(1-12) might directly interact with the AT1 receptor, albeit with lower affinity than Ang II.[11][12]

In contrast, the AT2 receptor often counteracts the effects of the AT1 receptor.[13] Its signaling is less completely understood but is thought to involve G protein-dependent and -independent pathways, leading to the activation of phosphatases and the production of nitric oxide (NO), which promotes vasodilation.[13]

The following diagram illustrates the primary signaling pathway for Ang-(1-12) in cardiomyocytes.

Caption: Ang-(1-12) signaling pathway in cardiomyocytes.

Cardiovascular Effects of Angiotensin-(1-12)

Cardiac Contractility

Ang-(1-12) has been shown to modulate cardiomyocyte contractility.[14] Studies in both normal and heart failure models demonstrate that Ang-(1-12) enhances myocyte contractile function through a chymase-mediated conversion to Ang II.[14][15] This effect is associated with an increase in intracellular calcium transients.[14] However, in heart failure, the inotropic response to Ang-(1-12) is blunted, a phenomenon linked to alterations in cAMP-dependent signaling pathways coupled to both stimulatory (Gs) and inhibitory (Gi) G proteins.[14][15]

Blood Pressure and Hypertension

Intravenous infusion of Ang-(1-12) elicits a pressor response, which is attenuated by ACE inhibitors and AT1 receptor blockers, indicating that its effect on blood pressure is largely dependent on its conversion to Ang II.[3][5][8] The presence of Ang-(1-12) is elevated in the plasma of hypertensive individuals compared to normotensive subjects.[5] Furthermore, in transgenic rats expressing human angiotensinogen, there is a significant increase in cardiac Ang-(1-12) and Ang II, leading to sustained hypertension and cardiac hypertrophy.[4][16]

Cardiac Hypertrophy

The Ang-(1-12)/chymase axis is implicated in the development of cardiac hypertrophy.[4][17] In a humanized transgenic rat model, increased cardiac expression of Ang-(1-12) is associated with left ventricular hypertrophy.[4] This suggests that local, renin-independent Ang II production from Ang-(1-12) contributes to the structural remodeling of the heart in hypertensive states.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Ang-(1-12).

Table 1: Plasma Concentrations of Angiotensin Peptides

| Peptide | Normotensive Subjects (ng/mL) | Hypertensive Subjects (ng/mL) | Source |

| Ang-(1-12) | 2.04 ± 0.57 | 2.40 ± 0.58 | [5] |

| Ang II | - | - | [5] |

Data are presented as mean ± SD.

Table 2: Cardiac Angiotensin Peptide and Enzyme Levels in Transgenic Rats

| Parameter | Sprague-Dawley Rats | TGR(hAGT)L1623 Rats | Source |

| Cardiac hAng-(1-12) (fmol/g) | Not Detected | 15.6 ± 2.7 | [4] |

| Cardiac rAng-(1-12) (fmol/g) | 0.23 ± 0.04 | 0.28 ± 0.05 | [4] |

| Cardiac Ang II (fmol/g) | 1.8 ± 0.3 | 7.2 ± 1.2 | [16] |

| Cardiac Chymase Activity (pmol/mg/h) | 1.8 ± 0.2 | 1.9 ± 0.2 | [16] |

| Cardiac ACE Activity (pmol/mg/h) | 0.2 ± 0.03 | 0.2 ± 0.02 | [16] |

hAng-(1-12): human Angiotensin-(1-12); rAng-(1-12): rat Angiotensin-(1-12). Data are presented as mean ± SEM.

Table 3: Chymase-Mediated Conversion of Ang-(1-12) in Human Atrial Tissue

| Parameter | Value | Source |

| Ang II formation from ¹²⁵I-Ang-(1-12) | 28 ± 3.1 fmol/min/mg | [18] |

| ACE-mediated Ang II formation | 1.1 ± 0.2 fmol/min/mg | [18] |

Data are presented as mean ± SEM.

Experimental Protocols

Measurement of Angiotensin Peptides

A common method for quantifying angiotensin peptides in plasma and tissue is through radioimmunoassay (RIA) or liquid chromatography with tandem mass spectrometry (LC/MS-MS).[4][16]

Radioimmunoassay (RIA) Protocol for Ang-(1-12):

-

Sample Collection: Collect blood in chilled tubes containing protease inhibitors. Centrifuge to separate plasma and store at -80°C. For tissue, rapidly excise, freeze in liquid nitrogen, and store at -80°C.

-

Extraction: Extract peptides from plasma or homogenized tissue using solid-phase extraction columns (e.g., C18 Sep-Pak).

-

Assay: Perform competitive RIA using a specific polyclonal antibody against Ang-(1-12) and a radiolabeled tracer (e.g., ¹²⁵I-Ang-(1-12)).

-

Quantification: Generate a standard curve using known concentrations of unlabeled Ang-(1-12) to determine the concentration in the samples.

The following diagram outlines the general workflow for RIA.

Caption: General workflow for Radioimmunoassay (RIA).

Enzyme Activity Assays

The enzymatic activities of chymase and ACE in converting Ang-(1-12) can be determined using radiolabeled substrates and High-Performance Liquid Chromatography (HPLC).[16][18]

Chymase Activity Assay Protocol:

-

Tissue Preparation: Homogenize heart tissue in an appropriate buffer.

-

Incubation: Incubate tissue homogenates with a radiolabeled substrate (e.g., ¹²⁵I-Ang-(1-12)) in the presence and absence of a specific chymase inhibitor (e.g., chymostatin).

-

Separation: Stop the reaction and separate the substrate and its metabolic products using reverse-phase HPLC.

-

Detection: Quantify the radiolabeled peptides using an in-line gamma detector.

-

Calculation: Calculate chymase activity based on the rate of product formation that is inhibited by the specific inhibitor.

Conclusion and Future Directions

The discovery of Ang-(1-12) and its associated renin-independent pathway for Ang II production has significantly advanced our understanding of the Renin-Angiotensin System. The evidence strongly suggests that the Ang-(1-12)/chymase axis plays a crucial role in the local regulation of cardiovascular function and contributes to the pathophysiology of hypertension and heart failure. This pathway's ability to generate Ang II intracellularly presents a challenge for current RAS-blocking therapies that primarily target extracellular components.[2]

Future research should focus on further elucidating the intracellular signaling mechanisms of Ang-(1-12)-derived Ang II and exploring the therapeutic potential of targeting chymase. The development of specific and potent chymase inhibitors could offer a novel strategy to mitigate the detrimental cardiovascular effects of local Ang II, potentially providing benefits beyond those of conventional ACE inhibitors and Angiotensin Receptor Blockers. A deeper understanding of the regulation of Ang-(1-12) production and metabolism will be critical for the development of these next-generation cardiovascular therapeutics.

References

- 1. consensus.app [consensus.app]

- 2. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Activation of the Human Angiotensin-(1-12)-Chymase Pathway in Rats With Human Angiotensinogen Gene Transcripts [frontiersin.org]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Reversal of Angiotensin-(1–12)-Caused Positive Modulation on Left Ventricular Contractile Performance in Heart Failure: Assessment by Pressure-Volume Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Stretch-Induced Biased Signaling in Angiotensin II Type 1 and Apelin Receptors for the Mediation of Cardiac Contractility and Hypertrophy [frontiersin.org]

- 11. Angiotensin-[1-12] interacts with angiotensin type I receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin-[1-12] interacts with angiotensin type I receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Critical Role of the Chymase/Angiotensin-(1-12) Axis in Modulating Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Chymase-Dependent Generation of Angiotensin II from Angiotensin-(1-12) in Human Atrial Tissue | PLOS One [journals.plos.org]

Angiotensin (1-12): A Non-Canonical Precursor to Angiotensin II and its Implications in Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The classical view of the RAS involves the sequential cleavage of angiotensinogen (B3276523) by renin to form angiotensin I (Ang I), which is then converted to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[1] However, a growing body of evidence has unveiled alternative, non-canonical pathways for Ang II generation. A key player in this expanded understanding of the RAS is Angiotensin (1-12) [Ang-(1-12)], a dodecapeptide that serves as a direct precursor to Ang II, independent of renin activity.[1][2][3] This technical guide provides a comprehensive overview of Ang-(1-12), its conversion to Ang II, the key enzymes involved, and its physiological and pathophysiological roles, with a focus on data-driven insights and experimental methodologies relevant to researchers and drug development professionals.

The Angiotensin (1-12) Pathway: A Renin-Independent Route to Angiotensin II

Ang-(1-12) is an N-terminal fragment of angiotensinogen, comprising the first twelve amino acids.[3] Its discovery has challenged the long-held dogma of renin's indispensable role in initiating the angiotensin cascade.[1] Studies have demonstrated the presence of Ang-(1-12) in various tissues, including the heart, brain, kidney, and in circulation, suggesting its importance as a substrate for local Ang II production.[3][4]

The conversion of Ang-(1-12) to Ang II can occur through two primary enzymatic pathways, with the dominant pathway exhibiting species and tissue specificity.

Chymase-Mediated Conversion

In human cardiac tissue, chymase, a serine protease, is the primary enzyme responsible for the direct conversion of Ang-(1-12) to Ang II.[1][2][5] This pathway is particularly significant as it is not inhibited by ACE inhibitors, a widely used class of antihypertensive drugs.[1][2] The inefficiency of ACE inhibitors in completely suppressing cardiac Ang II levels may be explained by the activity of this chymase-dependent pathway.[2]

ACE-Mediated Conversion

In the circulation and certain other tissues, particularly in rodents, ACE plays a more prominent role in the processing of Ang-(1-12).[6][7] ACE can cleave Ang-(1-12) to generate Ang I, which is then subsequently converted to Ang II by ACE.[6]

The following diagram illustrates the enzymatic conversion pathways of Ang-(1-12) to Ang II.

Quantitative Data on Angiotensin (1-12)

The following tables summarize key quantitative data from various studies, providing insights into the physiological concentrations of Ang-(1-12) and the kinetics of its enzymatic conversion.

| Parameter | Normotensive Subjects | Hypertensive Patients | Reference |

| Plasma Ang-(1-12) (ng/mL) | 2.02 ± 0.62 (women) | 2.33 ± 0.63 (women) | [8] |

| 2.05 ± 0.55 (men) | 2.51 ± 0.49 (men) | [8] | |

| Plasma Ang-(1-12) (fmol/mL) | 1,353 ± 379 | 1,463 ± 446 | [9] |

| Enzyme | Substrate | Km (μM) | Vmax (μM/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |

| Human Cardiac Chymase | Ang-(1-12) | 29 ± 0.9 | 57 ± 1.4 | 1.97 | [10] |

| Ang I | 87 ± 8.8 | 145 ± 3.7 | 1.67 | [10] | |

| Rat Cardiac Chymase | Ang-(1-12) | 64 ± 6.3 | 13.2 ± 1.3 | 0.21 | [10] |

| Ang I | 142 ± 17 | 1.9 ± 0.2 | 0.013 | [10] |

Experimental Protocols

Accurate measurement of angiotensin peptides is crucial for research in this field. The following are detailed methodologies for two key experimental techniques.

Protocol 1: Radioimmunoassay (RIA) for Angiotensin-(1-12)

This protocol outlines the general steps for measuring Ang-(1-12) in plasma and tissue samples using a competitive radioimmunoassay.

1. Sample Collection and Preparation:

-

Blood: Collect blood into pre-chilled tubes containing a cocktail of protease inhibitors (e.g., 0.5 mM 1,10-ortho-phenanthroline, 1 mM p-hydroxymercuribenzoate, 125 μM pepstatin A, and 5 mM EDTA) to prevent peptide degradation.[4] Centrifuge at 4°C to separate plasma.

-

Tissue: Harvest tissue and immediately boil for 5 minutes in 1% n-heptafluorobutyric acid (HFBA) to inactivate endogenous proteases.[4] Homogenize the tissue and centrifuge to remove cellular debris.[4]

2. Solid-Phase Extraction (SPE):

-

Acidify the plasma or tissue supernatant with 0.1% HFBA.

-

Apply the sample to an activated C18 SPE column.

-

Wash the column to remove interfering substances.

-

Elute the angiotensin peptides with an appropriate solvent (e.g., methanol/water/HFBA mixture).

-

Dry the eluted samples.

3. Radioimmunoassay:

-

Reconstitute the dried samples in RIA buffer.

-

Incubate the sample with a specific polyclonal antibody against Ang-(1-12) and a known amount of radiolabeled Ang-(1-12) (e.g., ¹²⁵I-Ang-(1-12)).

-

Unlabeled Ang-(1-12) in the sample competes with the radiolabeled peptide for antibody binding sites.

-

Separate antibody-bound from free radiolabeled peptide.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Quantify the concentration of Ang-(1-12) in the sample by comparing its radioactivity to a standard curve generated with known concentrations of unlabeled Ang-(1-12).

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS) for Angiotensin Peptide Profiling

LC/MS-MS offers high specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides.

1. Sample Preparation:

-

Protein Precipitation: Add acetonitrile (B52724) to the plasma or tissue homogenate to precipitate larger proteins.

-

Solid-Phase Extraction (SPE): Perform SPE as described in the RIA protocol to concentrate and purify the angiotensin peptides.[11]

2. Nano-Liquid Chromatography (nano-LC) Separation:

-

Inject the extracted peptide sample into a nano-LC system.

-

Separate the different angiotensin peptides based on their physicochemical properties using a reversed-phase chromatography column with a suitable gradient elution.

3. Tandem Mass Spectrometry (MS/MS) Detection and Quantification:

-

The eluting peptides from the LC column are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity.

-

For each angiotensin peptide, a specific precursor ion (the molecular ion of the peptide) is selected and fragmented.

-

Specific fragment ions (product ions) are then monitored.

-

The intensity of the product ions is proportional to the concentration of the corresponding peptide in the sample.

-

Quantification is achieved by comparing the signal intensities to those of stable isotope-labeled internal standards for each angiotensin peptide.

The following diagram outlines the general workflow for the analysis of angiotensin peptides.

Signaling Pathways and Physiological Effects

The Ang II generated from Ang-(1-12) exerts its effects through the well-characterized angiotensin II type 1 (AT₁) receptor.[12][13] Activation of the AT₁ receptor initiates a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone (B195564) release, sodium and water retention, and cellular growth and proliferation.[14]

The physiological and pathophysiological actions of Ang-(1-12) are largely attributed to its conversion to Ang II. Studies have shown that the vasoconstrictor and pressor effects of Ang-(1-12) are blocked by ACE inhibitors or AT₁ receptor antagonists.[8][12] In the central nervous system, Ang-(1-12) has been shown to modulate autonomic control of heart rate and blood pressure, with its effects being mediated through its conversion to Ang II and subsequent AT₁ receptor activation.[12][13]

The following diagram illustrates the signaling pathway initiated by Ang-(1-12)-derived Ang II.

Implications for Drug Development

The existence of a renin-independent, chymase-driven pathway for Ang II production from Ang-(1-12) has significant implications for the development of novel cardiovascular therapies.

-

Chymase Inhibitors: The discovery of the Ang-(1-12)/chymase axis provides a strong rationale for the development of chymase inhibitors.[1][2] These inhibitors could offer a therapeutic advantage over ACE inhibitors by targeting a key pathway for Ang II generation in the human heart, potentially providing more complete RAS blockade and better protection against cardiovascular remodeling.

-

Targeting Ang-(1-12) Directly: Another potential therapeutic strategy could involve the direct targeting of Ang-(1-12) itself, for instance, through the use of neutralizing antibodies.[15] This approach could prevent the formation of Ang II from this precursor through both chymase and ACE.

-

Biomarker Potential: Elevated plasma levels of Ang-(1-12) have been observed in hypertensive patients, suggesting its potential as a biomarker for increased RAS activity and cardiovascular risk.[8][9] Further research is needed to validate Ang-(1-12) as a clinical biomarker.

Conclusion

Angiotensin (1-12) has emerged as a crucial, yet often overlooked, component of the renin-angiotensin system. Its ability to serve as a renin-independent precursor for Angiotensin II, particularly through the action of chymase in the human heart, necessitates a paradigm shift in our understanding of RAS regulation. For researchers and drug development professionals, the Ang-(1-12) pathway presents both a challenge to the efficacy of existing therapies and a promising new avenue for the development of more effective cardiovascular drugs. A deeper understanding of the regulation and tissue-specific processing of Ang-(1-12) will be critical in harnessing its full therapeutic and diagnostic potential.

References

- 1. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin-(1-12): a chymase-mediated cellular angiotensin II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Angiotensin-(1-12)/Chymase Axis as an Alternate Component of the Tissue Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of the Human Angiotensin-(1-12)-Chymase Pathway in Rats With Human Angiotensinogen Gene Transcripts [frontiersin.org]

- 5. Chymase-Dependent Generation of Angiotensin II from Angiotensin-(1-12) in Human Atrial Tissue | PLOS One [journals.plos.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]

- 12. Angiotensin-(1-12) requires angiotensin converting enzyme and AT1 receptors for cardiovascular actions within the solitary tract nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular actions of angiotensin-(1-12) in the hypothalamic paraventricular nucleus of the rat are mediated via angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiotensin - Wikipedia [en.wikipedia.org]

- 15. Newly developed radioimmunoassay for Human Angiotensin-(1-12) measurements in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Renin-Dependent Formation of Angiotensin II from Angiotensin (1-12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The classical renin-angiotensin system (RAS) is a cornerstone of cardiovascular homeostasis, with angiotensin II (Ang II) as its primary effector molecule, traditionally formed via a renin- and angiotensin-converting enzyme (ACE)-dependent cascade. However, emerging evidence has illuminated alternative, non-renin-dependent pathways for Ang II generation, challenging the conventional understanding and opening new avenues for therapeutic intervention. A key substrate in this alternative pathway is Angiotensin (1-12) [Ang-(1-12)], a dodecapeptide derived from angiotensinogen.[1][2] This technical guide provides an in-depth exploration of the enzymatic conversion of Ang-(1-12) to Ang II, focusing on the non-renin-dependent mechanisms, particularly the pivotal role of chymase in cardiac tissue. We will delve into the quantitative data, detailed experimental protocols, and the core signaling pathways that define this important axis of the tissue RAS.

Core Signaling Pathways and Enzymatic Conversion

The conversion of Ang-(1-12) to biologically active angiotensin peptides is not dependent on renin.[2][3] Instead, it serves as a direct precursor for Ang II and other metabolites, with the enzymatic machinery varying significantly between different tissues.

Dominant Chymase-Mediated Pathway in Human Heart

In human cardiac tissue, particularly the atria and ventricles, chymase is the principal enzyme responsible for the direct conversion of Ang-(1-12) to Ang II.[4][5][6] This pathway bypasses the classical intermediate, Angiotensin I (Ang I), representing a direct and efficient route for local Ang II production within the heart.[1][2] Studies have shown that this chymase-dependent conversion is significantly more prominent than the contribution from ACE in this tissue.[4][5]

References

- 1. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Angiotensin-(1-12)/Chymase Axis as an Alternate Component of the Tissue Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Chymase-Dependent Generation of Angiotensin II from Angiotensin-(1-12) in Human Atrial Tissue | PLOS One [journals.plos.org]

- 5. Chymase-dependent generation of angiotensin II from angiotensin-(1-12) in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

Chymase-Mediated Conversion of Angiotensin (1-12) to Angiotensin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The classical renin-angiotensin system (RAS) cascade, involving the conversion of angiotensinogen (B3276523) to Angiotensin I (Ang I) by renin and subsequent cleavage to Angiotensin II (Ang II) by angiotensin-converting enzyme (ACE), is a well-established pathway in cardiovascular homeostasis and pathology. However, emerging evidence highlights a significant alternative, non-renin-dependent pathway for Ang II generation, particularly within local tissues such as the heart. This pathway involves the direct conversion of Angiotensin (1-12) [Ang-(1-12)] to Ang II, predominantly mediated by the serine protease chymase. This technical guide provides an in-depth overview of the chymase-mediated conversion of Ang-(1-12) to Ang II, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental workflows. This information is critical for researchers and professionals in drug development targeting the RAS for cardiovascular diseases.

Introduction

Angiotensin (1-12) is a dodecapeptide that serves as a substrate for the generation of various angiotensin peptides.[1] Its conversion to the potent vasoconstrictor Ang II can occur independently of the traditional renin-ACE axis, offering a potential explanation for the limitations of ACE inhibitors in completely suppressing tissue Ang II levels.[1][2] Chymase, a chymotrypsin-like enzyme primarily found in the secretory granules of mast cells, has been identified as the key enzyme responsible for this conversion in human cardiac tissue.[1][3][4] Understanding the kinetics and regulation of this pathway is crucial for the development of novel therapeutic strategies targeting cardiovascular diseases such as hypertension, heart failure, and cardiac remodeling.[1][5]

Quantitative Data on Ang-(1-12) Metabolism

The following tables summarize quantitative data from studies investigating the enzymatic conversion of Ang-(1-12) in various tissues.

Table 1: Metabolism of 125I-Ang-(1-12) in Human Atrial Tissue Plasma Membranes [3][6]

| Condition | % Unmetabolized 125I-Ang-(1-12) | % 125I-Ang I | % 125I-Ang II | % 125I-Ang-(1-7) | % 125I-Ang-(1-4) |

| No Inhibitors | 22 ± 10 | 2 ± 2 | 69 ± 21 | 5 ± 2 | 2 ± 1 |

| All RAS Inhibitors* | 98 ± 7 | - | - | - | - |

| Chymase Inhibition (Chymostatin) | - | - | Significantly Reduced | - | - |

| ACE Inhibition (Lisinopril) | - | - | Undetectable/Significantly Lower | - | - |

*RAS Inhibitors include lisinopril (B193118) (ACE), SCH39370 (neprilysin), MLN-4760 (ACE2), and chymostatin (B1668925) (chymase).[3][6]

Table 2: Enzyme Activity in Ang II Formation from 125I-Ang-(1-12) in Human Atrial Tissue [3]

| Enzyme | Ang II Formation Rate (fmol/min/mg) |

| Chymase | 28 ± 3.1 |

| ACE | 1.1 ± 0.2 |

Table 3: Metabolism of 125I-Ang-(1-12) in Normal Human Left Ventricular Plasma Membranes [4][7]

| Condition | % Intact 125I-Ang-(1-12) |

| Inhibitor Cocktail* | ≥ 98 ± 2 |

| Inhibitor Cocktail without Chymostatin | Significant conversion to Ang II |

*Inhibitor Cocktail includes lisinopril (ACE), MLN-4760 (ACE2), and SHC39370 (neprilysin).[4][7]

Experimental Protocols

This section details a generalized methodology for studying the chymase-mediated conversion of Ang-(1-12) to Ang II, based on protocols described in the cited literature.[3][4][6][7]

Tissue Preparation and Plasma Membrane Isolation

-

Tissue Acquisition: Obtain human cardiac tissue (e.g., atrial appendages, left ventricular tissue) from patients undergoing cardiac surgery, with appropriate ethical approval and informed consent.[3][4]

-

Homogenization: Mince the tissue and homogenize in a buffer solution (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Ultracentrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the plasma membranes.

-

Resuspension: Wash and resuspend the plasma membrane pellet in an appropriate buffer for subsequent assays.

-

Protein Quantification: Determine the protein concentration of the plasma membrane suspension using a standard method (e.g., Bradford or BCA assay).

Enzymatic Conversion Assay

-

Substrate: Use radiolabeled Ang-(1-12) (e.g., 125I-Ang-(1-12)) to facilitate detection and quantification of metabolic products.[3][4]

-

Incubation: Incubate a standardized amount of plasma membrane protein with 125I-Ang-(1-12) (e.g., 1 nmol/L) in a reaction buffer at 37°C for a defined period (e.g., 60 minutes).[3][6]

-

Inhibitor Studies: To delineate the contribution of specific enzymes, perform parallel incubations in the presence of selective inhibitors:

-

Reaction Termination: Stop the enzymatic reaction by adding an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

Separation and Analysis: Separate the resulting angiotensin peptides using reverse-phase high-performance liquid chromatography (HPLC).

-

Detection: Use an inline γ-detector to quantify the radiolabeled peptide fractions.[3][6]

Western Blotting for Chymase Expression

-

Protein Separation: Separate plasma membrane proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human chymase.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

Chymase-Mediated Angiotensin II Formation Pathway

The following diagram illustrates the alternative pathway for Ang II generation from Angiotensinogen via Ang-(1-12) and the central role of chymase.

Caption: Chymase-mediated conversion of Angiotensin (1-12) to Angiotensin II.

Experimental Workflow for Studying Ang-(1-12) Metabolism

This diagram outlines the key steps in the experimental protocol to investigate the enzymatic conversion of Ang-(1-12).

Caption: Experimental workflow for Ang-(1-12) metabolism analysis.

Angiotensin II Signaling Pathway

Upon its formation, Ang II exerts its effects by binding to its receptors, primarily the AT1 receptor, initiating a cascade of intracellular signaling events.

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

Conclusion

The chymase-mediated conversion of Ang-(1-12) to Ang II represents a critical, alternative pathway for local Ang II production, particularly in the human heart. The data clearly demonstrate the predominance of chymase over ACE in this conversion within cardiac tissue.[3][4] This pathway's existence has significant implications for the development of cardiovascular therapies. While ACE inhibitors are a cornerstone of RAS blockade, their inability to inhibit chymase may leave a substantial portion of local Ang II production unchecked. Therefore, targeting chymase, either alone or in combination with other RAS inhibitors, presents a promising avenue for more comprehensive and effective treatment of cardiovascular diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working to explore and exploit this important biological pathway.

References

- 1. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Chymase-Dependent Generation of Angiotensin II from Angiotensin-(1-12) in Human Atrial Tissue | PLOS One [journals.plos.org]

- 4. Chymase mediates angiotensin-(1-12) metabolism in normal human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.plos.org [journals.plos.org]

- 7. genscript.com [genscript.com]

Angiotensin (1-12) Signaling in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Intracrine Angiotensin (1-12) System

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. While the classical RAS involves the systemic circulation of angiotensin peptides, a growing body of evidence supports the existence of local or tissue-specific RAS, including an "intracrine" system within cardiomyocytes themselves.[1][2][3] A key component of this intracrine system is Angiotensin-(1-12) [Ang-(1-12)], a 12-amino-acid peptide derived from angiotensinogen (B3276523).[4] Unlike the canonical pathway where renin cleaves angiotensinogen to Angiotensin I (Ang I), Ang-(1-12) represents a novel substrate for the local, renin-independent generation of Angiotensin II (Ang II) within heart muscle cells.[1][2][5]

This peptide has been identified in high concentrations in the heart, and its levels are notably higher in the cardiac tissue of spontaneously hypertensive rats (SHR) compared to their normotensive counterparts.[1][6] The primary enzyme responsible for converting Ang-(1-12) to Ang II in the heart is chymase, a serine protease found in mast cell granules and within cardiomyocytes.[1][2][7][8][9] This Ang-(1-12)/chymase axis provides a mechanism for sustained Ang II production within the cardiomyocyte, independent of circulating renin levels and potentially bypassing the therapeutic effects of ACE inhibitors.[1][2] This guide provides an in-depth overview of the Ang-(1-12) signaling cascade, its functional consequences in cardiomyocytes, and the experimental methodologies used for its investigation.

The Angiotensin (1-12) Signaling Cascade

The biological activity of Ang-(1-12) in cardiomyocytes is primarily mediated by its intracellular conversion to Ang II, which then acts on intracellular Ang II type 1 receptors (AT1R).[1][4][8] This intracrine pathway is distinct from the cell surface receptor activation typical of circulating Ang II.

Core Pathway:

-

Uptake/Formation: Ang-(1-12) is either formed from angiotensinogen within the cardiomyocyte by an as-yet-unidentified enzyme or taken up from the extracellular space.[1][10][11] Studies have shown that neonatal cardiomyocytes from SHR exhibit increased uptake of Ang-(1-12) compared to those from normotensive Wistar Kyoto (WKY) rats.[10][12]

-

Conversion to Ang II: Intracellular chymase cleaves Ang-(1-12) to generate Ang II.[1][8][9] The catalytic efficiency of chymase for Ang-(1-12) is significantly higher than for Ang I, making it a preferred substrate in the cardiac tissue.[1]

-

Receptor Activation: The newly formed intracellular Ang II binds to and activates intracellular AT1 receptors.[1][4][8]

-

Downstream Signaling: Activation of intracellular AT1R initiates a cascade of downstream signaling events, primarily involving Protein Kinase C (PKC) and alterations in calcium homeostasis, which ultimately lead to changes in cardiomyocyte function, including contractility and gene expression associated with hypertrophy.[4][7][13]

Visualization of the Core Signaling Pathway

Caption: Intracellular conversion of Ang-(1-12) to Ang II by chymase and subsequent AT1R activation.

Functional Consequences in Cardiomyocytes

The activation of the Ang-(1-12)/chymase axis has significant effects on cardiomyocyte electrophysiology, contractility, and growth.

-

Electrophysiological Effects: Intracellular administration of Ang-(1-12) prolongs the action potential duration in ventricular myocytes.[4] This effect is attributed to a decrease in the total potassium current, a process that is mediated by PKC activation.[4] These changes can be pro-arrhythmic, potentially contributing to reentrant rhythms.[1]

-

Contractility and Calcium Homeostasis: Ang-(1-12) stimulates cardiomyocyte contractile function, including increased peak velocity of shortening.[7][9] This positive inotropic effect is linked to an increase in the intracellular calcium transient ([Ca²⁺]iT) and modulation of L-type calcium currents.[7][8] These effects are abolished by chymase inhibitors (chymostatin) and AT1R blockers (losartan, E-3174), confirming the pathway's dependence on Ang II generation and AT1R signaling.[7][8]

-

Cardiac Hypertrophy: The RAS, in general, is a well-documented mediator of cardiac hypertrophy.[13][14] The intracrine Ang-(1-12) system contributes to this by providing a sustained, local source of Ang II that can activate pro-hypertrophic signaling pathways.[1][15] Chronic activation of this pathway is associated with increased heart weight and hypertrophic changes observed in transgenic animal models.[8][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Ang-(1-12) in cardiomyocytes.

Table 1: Peptide Concentrations in Cardiac Tissue

| Peptide | Animal Model | Cardiac Tissue Concentration (SHR vs. WKY) | Reference |

|---|---|---|---|

| Ang-(1-12) | 11-wk-old rats | 47% higher in SHR (P < 0.05) | [6] |

| Ang I | 11-wk-old rats | Higher in SHR | [6] |

| Ang II | 11-wk-old rats | Higher in SHR | [6] |

| Ang II | TGR(hAGT)L1623 rats | Fourfold increase vs. SD rats |[15] |

SHR: Spontaneously Hypertensive Rat; WKY: Wistar-Kyoto Rat (normotensive control); TGR(hAGT)L1623: Transgenic rat expressing human angiotensinogen gene; SD: Sprague Dawley.

Table 2: Electrophysiological and Ion Current Effects

| Parameter | Treatment | Model | Effect | Reference |

|---|---|---|---|---|

| Action Potential | Intracellular Ang-(1-12) (100 nM) | WKY rat ventricle | Increased duration | [4] |

| Total Potassium Current | Intracellular Ang-(1-12) (100 nM) | Single WKY cardiomyocytes | Decrease | [4] |

| L-type Calcium Current (ICa-L) | Baseline | TGR(hAGT)L1623 vs. SD cardiomyocytes | Higher in TGR (-6.4 vs. -4.8 pA/pF) | [8] |

| ICa-L Activation | Intracellular Ang-(1-12) | SD and TGR cardiomyocytes | Increase (abolished by chymase inhibitor) |[8] |

Table 3: Contractility and Inotropic Responses

| Parameter | Treatment | Model | Effect | Reference |

|---|---|---|---|---|

| Inotropic Response | Ang-(1-12) + Chymase | Normal SD rat myocytes | Positive inotropic response | [9] |

| Peak Systolic [Ca²⁺]i | Ang-(1-12) + Chymase | Normal SD rat myocytes | Significant increase | [9] |

| Contractility (dL/dtmax) | Ang-(1-12) alone | Normal SD rat myocytes | Increase |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of the Ang-(1-12) signaling cascade.

Cardiomyocyte Isolation and Culture

This protocol is foundational for in vitro studies of Ang-(1-12) effects.

-

Animal Model: Utilize neonatal or adult rats (e.g., Wistar Kyoto, Spontaneously Hypertensive Rats).

-

Euthanasia & Heart Excision: Euthanize animals according to approved institutional protocols. Rapidly excise the heart and place it in an ice-cold, oxygenated buffer.

-

Digestion: Cannulate the aorta and perfuse the heart with a calcium-free buffer to wash out blood, followed by perfusion with a collagenase-containing buffer to digest the extracellular matrix.

-

Cell Dissociation: Mince the digested ventricular tissue and gently triturate to release individual cardiomyocytes.

-

Purification: Separate cardiomyocytes from other cell types (e.g., fibroblasts) through differential centrifugation or Percoll gradient centrifugation.

-

Culturing: Plate the isolated myocytes on laminin-coated dishes or chamber slides. For neonatal myocytes, culture in DMEM/F-12 medium, often made serum-free for 24 hours before experiments to reduce baseline signaling activation.[10]

Patch-Clamp Electrophysiology for Ion Current Analysis

This technique is used to measure the effects of intracellular Ang-(1-12) on ion currents.

-

Cell Preparation: Use freshly isolated single ventricular myocytes.

-

Recording Configuration: Employ the whole-cell patch-clamp configuration.

-

Pipette Solution: Dissolve Ang-(1-12) (e.g., 100 nM) and any inhibitors (e.g., chymostatin (B1668925), valsartan, Bis-1 for PKC inhibition) directly into the pipette solution to allow for intracellular dialysis upon achieving the whole-cell configuration.[4]

-

Voltage Protocol: Apply specific voltage-clamp protocols to elicit and record the currents of interest (e.g., total potassium current, L-type calcium current).[4][8]

-

Data Acquisition and Analysis: Record currents using appropriate amplifiers and software. Analyze current density (pA/pF) to normalize for cell size.

Visualization of the Patch-Clamp Workflow

Caption: Experimental workflow for patch-clamp analysis of intracellular Ang-(1-12) effects.

125I-Ang-(1-12) Uptake and Metabolism Assay

This protocol quantifies the internalization and processing of Ang-(1-12).[10]

-

Cell Culture: Culture neonatal cardiomyocytes (e.g., from WKY or SHR) in 24-well plates. Serum-deprive for 24 hours prior to the assay.

-

Inhibitor Preincubation: Pre-incubate myocytes for 15 minutes with a cocktail of RAS inhibitors (e.g., lisinopril (B193118) for ACE, MLN-4760 for ACE2, chymostatin for chymase) at 10 µM each to dissect the metabolic pathways.

-

Uptake Assay: Add 125I-Ang-(1-12) (e.g., 1 nmol/L) to the culture medium and incubate at 37°C for a time course (e.g., 0-30 minutes).

-

Metabolism Assay: For metabolism studies, incubate for a longer period (e.g., 60 minutes).

-

Sample Collection: At the end of the incubation, collect the culture medium and the cell lysate separately.

-

HPLC Analysis: Analyze the metabolic products of 125I-Ang-(1-12) in the medium and cell lysates using High-Performance Liquid Chromatography (HPLC) coupled with a gamma counter to identify and quantify the resulting angiotensin fragments (Ang I, Ang II, Ang-(1-7), etc.).

Conclusion and Future Directions

The Ang-(1-12)/chymase axis represents a vital, renin-independent pathway for the intracellular generation of Ang II in cardiomyocytes.[1] This intracrine system plays a significant role in modulating cardiac contractility, electrophysiology, and hypertrophic signaling.[4][7] Its independence from the classical circulating RAS highlights why existing therapies like ACE inhibitors may not fully suppress the pathological effects of Ang II in the heart.[1][2]

Future research should focus on:

-

Identifying the enzyme responsible for Ang-(1-12) formation from angiotensinogen.

-

Developing highly specific chymase inhibitors for cardiac applications.

-

Elucidating the mechanisms of Ang-(1-12) transport into the cardiomyocyte.

-

Exploring the therapeutic potential of targeting this pathway to treat cardiac hypertrophy, heart failure, and arrhythmias.

Understanding and targeting the intracrine Ang-(1-12) signaling cascade offers a promising new avenue for the development of more effective cardiovascular therapeutics.

References

- 1. Novel Cardiac Intracrine Mechanisms Based on Ang-(1-12)/Chymase Axis Require a Revision of Therapeutic Approaches in Human Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Intracellular angiotensin-(1–12) changes the electrical properties of intact cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of the Human Angiotensin-(1-12)-Chymase Pathway in Rats With Human Angiotensinogen Gene Transcripts [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Critical Role of the Chymase/Angiotensin-(1-12) Axis in Modulating Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin-(1-12)/chymase axis modulates cardiomyocyte L-type calcium currents in rats expressing human angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Uptake and Metabolism of the Novel Peptide Angiotensin-(1-12) by Neonatal Cardiac Myocytes | PLOS One [journals.plos.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. journals.physiology.org [journals.physiology.org]

Physiological functions of Angiotensin (1-12) in normotensive individuals

Angiotensin (1-12): A Novel Pro-Hormone in Cardiovascular Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The classical Renin-Angiotensin System (RAS) cascade, beginning with renin's cleavage of angiotensinogen (B3276523) to Angiotensin I (Ang I), has long been a cornerstone of cardiovascular physiology and pharmacology. However, the discovery of Angiotensin (1-12) [Ang-(1-12)] has introduced a paradigm shift, revealing a renin-independent pathway for the generation of biologically active angiotensin peptides.[1][2] This dodecapeptide, derived from angiotensinogen, serves as a crucial substrate for Angiotensin II (Ang II), the primary effector of the RAS, particularly within tissues like the heart.[3][4] Its unique metabolic processing, which exhibits significant species and tissue specificity, presents both a challenge and an opportunity for understanding cardiovascular homeostasis and developing novel therapeutic strategies. This guide provides a comprehensive overview of the physiological functions of Ang-(1-12) in the normotensive state, detailing its metabolic pathways, cardiovascular and central nervous system effects, and the experimental methodologies used to elucidate its function.

The Angiotensin (1-12) Metabolic Cascade

Ang-(1-12) functions as a pro-hormone, undergoing enzymatic conversion to generate several key vasoactive peptides. Unlike the canonical pathway that is strictly renin-dependent, Ang-(1-12) metabolism involves a more diverse set of enzymes, with their relative contributions varying significantly between the circulatory system and specific tissues, as well as between species.[1][5]

Key Enzymatic Pathways

The primary metabolic fate of Ang-(1-12) is its conversion to Ang I, Ang II, and Angiotensin-(1-7). The enzymes governing these conversions are central to its physiological role.

-

Angiotensin-Converting Enzyme (ACE): In the circulation of normotensive Wistar-Kyoto (WKY) rats, ACE is the principal enzyme responsible for metabolizing Ang-(1-12).[2][6] It acts as a dipeptidyl carboxypeptidase, cleaving the Leu¹⁰-Leu¹¹ bond to produce Ang I, which is then rapidly converted to Ang II by the same enzyme.[2]

-

Chymase: In human cardiac tissue, chymase emerges as the dominant enzyme for Ang-(1-12) metabolism.[5][7] It can directly convert Ang-(1-12) to Ang II, bypassing the Ang I intermediate step.[1][3] This chymase-dependent pathway is a critical component of the tissue-specific RAS, particularly for intracrine Ang II formation in the heart.[8][9]

-

Neprilysin (NEP): In the kidney, neprilysin has been suggested to function as an Ang-(1-12) convertase, potentially contributing to the formation of Ang-(1-7).[1]

The processing of Ang-(1-12) is highly compartmentalized. ACE dominates in the intravascular space, whereas chymase plays a more prominent role in the cardiac interstitium, a distinction that has profound implications for the tissue-specific actions of the RAS.[1]

Signaling Pathway Diagram

The following diagram illustrates the primary metabolic routes for Angiotensin (1-12).

Physiological Functions in Normotensive Individuals

In the normotensive state, Ang-(1-12) acts primarily as a precursor to Ang II, thereby influencing cardiovascular and central nervous system functions. Its effects are largely mediated through the subsequent activation of Ang II Type 1 Receptors (AT₁R).[10][11]

Cardiovascular System

-

Blood Pressure Regulation: Intravenous infusion of Ang-(1-12) in normotensive WKY rats elicits a significant pressor response, increasing arterial pressure.[2][12] This effect is abolished by ACE inhibitors (like lisinopril) or AT₁R blockers, confirming that the pressor activity is due to its conversion to Ang II.[2][10]

-

Cardiac Contractility: Ang-(1-12) exerts positive inotropic (contractile) effects on left ventricular myocytes from normal hearts.[8][13] This action is mediated by chymase-dependent generation of Ang II, which then modulates intracellular calcium transients.[8] In normal rats, Ang-(1-12) infusion increases measures of LV contractility such as the end-systolic elastance (Ees) and preload-recruitable stroke work (Msw).[13] It is noteworthy that this response is reversed in heart failure, where Ang-(1-12) depresses LV functional performance.[13]

Central Nervous System

-

Autonomic Control: Ang-(1-12) is present in brain regions involved in cardiovascular regulation, with levels reported to be higher than Ang I or Ang II.[11] Microinjections of Ang-(1-12) into the nucleus tractus solitarii (NTS), a key site for baroreflex control, increase systemic blood pressure.[2] This effect is also abrogated by ACE inhibition or AT₁R blockade, indicating that, similar to its peripheral actions, Ang-(1-12) is processed locally to Ang II to exert its central effects.[11][14]

Renal System

Direct studies on the specific renal effects of Ang-(1-12) in normotensive individuals are limited in the available literature. However, as a precursor to Ang II, its downstream effects are expected to align with the known actions of Ang II on the kidney. Ang II acts on the proximal tubules to regulate sodium and water reabsorption and can influence renal blood flow and glomerular filtration rate.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Ang-(1-12) in normotensive models.

Table 1: Plasma Concentrations of Ang-(1-12) in Normotensive Humans

| Population | N | Plasma Ang-(1-12) (ng/mL, Mean ± SD) | Citation |

| Normotensive Women | 22 | 2.02 ± 0.62 | [17][18] |

| Normotensive Men | 30 | 2.05 ± 0.55 | [17][18] |

Data shows no significant sex difference in plasma Ang-(1-12) concentrations in normotensive individuals.[17][18]

Table 2: Hemodynamic and Peptide Responses to Ang-(1-12) Infusion in WKY Rats

| Parameter | Baseline | Ang-(1-12) Infusion (2 nmol·kg⁻¹·min⁻¹) | Citation |

| Mean Arterial Pressure (mmHg) | Not specified | + 48 ± 5 (Pressor Response) | [12] |

| Plasma Ang-(1-12) (fmol/mL) | 13 ± 2 | 200 ± 29 | [2] |

| Plasma Ang I (fmol/mL) | 26 ± 4 | 244 ± 35 | [2] |

| Plasma Ang II (fmol/mL) | 25 ± 4 | 129 ± 18 | [2] |

| Plasma Ang-(1-7) (fmol/mL) | 21 ± 3 | 42 ± 5 | [2] |

Infusion of Ang-(1-12) significantly increases plasma levels of itself and its metabolic products, coinciding with a strong pressor response.[2][12]

Table 3: Chymase-Mediated Ang II Formation from Ang-(1-12) in Human Atrial Tissue

| Enzyme | Ang II Formation Rate (fmol·min⁻¹·mg⁻¹) | Citation |

| Chymase | 28 ± 3.1 | [5] |

| ACE | 1.1 ± 0.2 (or undetectable) | [5] |

This demonstrates the profound dominance of chymase over ACE in converting Ang-(1-12) to Ang II in human heart tissue.[5]

Key Experimental Protocols

The characterization of Ang-(1-12) has relied on a variety of sophisticated experimental techniques.

Measurement of Angiotensin Peptides by Radioimmunoassay (RIA)

-

Principle: This method uses a specific antibody to quantify the concentration of Ang-(1-12).

-

Protocol:

-

Sample Collection & Extraction: Blood or tissue homogenates are collected. Peptides are extracted and concentrated using Sep-Pak C18 cartridges.[10]

-

Antibody: A polyclonal antibody specifically directed against the C-terminus of the Ang-(1-12) sequence is used. The antibody shows no significant cross-reactivity with other angiotensin peptides like angiotensinogen, Ang I, or Ang II.[10][19]

-

Assay: The extracted sample is incubated with the specific antibody and a known quantity of radiolabeled Ang-(1-12).

-

Quantification: The amount of bound radiolabeled peptide is measured, and the concentration of Ang-(1-12) in the sample is determined by comparison to a standard curve.

-

In Vivo Cardiovascular Response to Ang-(1-12) Infusion

-

Principle: To assess the direct hemodynamic effects of Ang-(1-12) and identify the mediating enzymes in vivo.

-

Protocol:

-

Animal Model: Normotensive Wistar-Kyoto (WKY) rats are anesthetized and instrumented for blood pressure monitoring and intravenous infusion.[2]

-

Pretreatment: Animals are pretreated with saline (control), an ACE inhibitor (lisinopril, 10 mg/kg IV), or a chymase inhibitor (chymostatin, 10 mg/kg IP).[2]

-

Infusion: Ang-(1-12) is infused continuously at a rate of 2 nmol·kg⁻¹·min⁻¹ for a set duration (e.g., 15 minutes).[2]

-

Data Collection: Arterial pressure is continuously recorded. Blood samples are collected at the end of the infusion period for measurement of angiotensin peptide levels via RIA.[2]

-

Experimental Workflow Diagram

The following diagram outlines the workflow for an in vivo infusion experiment.

Metabolism Studies in Isolated Tissues

-

Principle: To determine the specific enzymes responsible for Ang-(1-12) metabolism within a particular tissue, free from systemic influences.

-

Protocol:

-

Tissue Preparation: Plasma membranes (PM) are isolated from tissue samples (e.g., human atrial appendages).[5]

-

Incubation: The PM fraction is incubated with radiolabeled ¹²⁵I-Ang-(1-12) at 37°C. Incubations are performed with and without a cocktail of RAS inhibitors (e.g., lisinopril for ACE, chymostatin for chymase).[5]

-

Analysis: After incubation, the peptide fractions are separated and identified using High-Performance Liquid Chromatography (HPLC) coupled to an inline γ-detector.[5]

-

Enzyme Activity Calculation: The contribution of each enzyme is calculated based on the amount of Ang II formed in the presence and absence of specific inhibitors.[5]

-

Emerging Controversies and Future Directions

While the functional evidence for Ang-(1-12) as a substrate is robust, some recent studies using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) have failed to detect endogenous Ang-(1-12) in human and rodent blood or tissues.[20][21] These findings suggest that in vivo, Ang-(1-12) may be an extremely transient metabolite with a half-life of less than a minute, making its detection challenging.[20] This discrepancy between functional data (often using exogenous peptide) and direct detection highlights the need for further investigation into the true physiological concentration and kinetics of endogenous Ang-(1-12).

Conclusion

Angiotensin (1-12) represents a critical, renin-independent precursor for the generation of active angiotensin peptides, most notably Angiotensin II. Its physiological functions in normotensive individuals are primarily linked to its role as a substrate, influencing blood pressure and cardiac contractility through pathways that are highly dependent on the tissue microenvironment and enzymatic makeup. The dominance of ACE in the circulation and chymase in the human heart underscores the compartmentalization of the Renin-Angiotensin System. While questions remain regarding its endogenous concentration and kinetics, the Ang-(1-12) pathway offers a compelling target for future research and the development of more tissue-specific cardiovascular therapeutics.

References

- 1. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]